molecular formula C9H14N2O4 B12911829 N-[3-(2,2-Dimethoxyethyl)-1,2-oxazol-4-yl]acetamide CAS No. 87149-80-2

N-[3-(2,2-Dimethoxyethyl)-1,2-oxazol-4-yl]acetamide

Cat. No.: B12911829
CAS No.: 87149-80-2
M. Wt: 214.22 g/mol
InChI Key: GRIQYMDKLYAQHZ-UHFFFAOYSA-N
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Description

N-[3-(2,2-Dimethoxyethyl)-1,2-oxazol-4-yl]acetamide: is a synthetic organic compound characterized by its unique structure, which includes an oxazole ring substituted with a dimethoxyethyl group and an acetamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2,2-Dimethoxyethyl)-1,2-oxazol-4-yl]acetamide typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an α-haloketone and an amide. The reaction is usually carried out under acidic or basic conditions to facilitate the cyclization process.

    Introduction of the Dimethoxyethyl Group: The dimethoxyethyl group can be introduced via an alkylation reaction. This involves reacting the oxazole intermediate with a dimethoxyethyl halide in the presence of a base, such as potassium carbonate, to form the desired product.

    Acetylation: The final step involves acetylation of the amine group on the oxazole ring. This can be achieved by reacting the intermediate with acetic anhydride or acetyl chloride under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethoxyethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the oxazole ring or the acetamide group, potentially leading to the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the oxazole ring, where halogens or other nucleophiles can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like halides, amines, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Halogenated oxazoles, amino-substituted oxazoles.

Scientific Research Applications

Chemistry

In synthetic chemistry, N-[3-(2,2-Dimethoxyethyl)-1,2-oxazol-4-yl]acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. Its ability to interact with biological targets makes it a candidate for drug development and biochemical research.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic effects. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.

Industry

In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of N-[3-(2,2-Dimethoxyethyl)-1,2-oxazol-4-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring and the dimethoxyethyl group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,2-Dimethoxyethyl)acetamide
  • 3-(2,2-Dimethoxyethyl)-1,2-oxazole
  • N-(2,2-Dimethoxyethyl)-4-oxazolecarboxamide

Uniqueness

N-[3-(2,2-Dimethoxyethyl)-1,2-oxazol-4-yl]acetamide is unique due to the combination of its structural features, including the oxazole ring and the dimethoxyethyl group. This combination imparts specific chemical and biological properties that distinguish it from other similar compounds. Its versatility in synthetic applications and potential biological activities make it a valuable compound in various fields of research.

Properties

CAS No.

87149-80-2

Molecular Formula

C9H14N2O4

Molecular Weight

214.22 g/mol

IUPAC Name

N-[3-(2,2-dimethoxyethyl)-1,2-oxazol-4-yl]acetamide

InChI

InChI=1S/C9H14N2O4/c1-6(12)10-8-5-15-11-7(8)4-9(13-2)14-3/h5,9H,4H2,1-3H3,(H,10,12)

InChI Key

GRIQYMDKLYAQHZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CON=C1CC(OC)OC

Origin of Product

United States

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